Ethyl 3-chloro-2-cyanobenzoate
Description
Ethyl 3-chloro-2-cyanobenzoate (C${10}$H$8$ClNO$_2$) is a substituted benzoate ester featuring a chloro group at the 3-position and a cyano group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis due to its dual functional groups, which confer reactivity in nucleophilic substitution and condensation reactions.
Properties
IUPAC Name |
ethyl 3-chloro-2-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYFSTZUJMHPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods for reducing the cyano group.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 3-chloro-2-cyanobenzoic acid and ethanol.
Reduction: The primary product is ethyl 3-chloro-2-aminobenzoate.
Scientific Research Applications
Ethyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula . It features a benzoate structure with chloro and cyano groups at the 3 and 5 positions, respectively. This compound belongs to the cyanobenzoate family and is recognized for its potential use in pharmaceuticals and agrochemicals due to its unique structural features.
Potential Applications
- Pharmaceuticals and Agrochemicals Ethyl 3-chloro-5-cyanobenzoate's unique structure allows for various functionalizations, making it potentially useful in pharmaceuticals and agrochemicals.
- Isoindolinone Pigments Alkyl esters of tetrachloro-2-cyanobenzoic acid, obtained through processes involving cyano compounds, are important intermediates in the preparation of isoindolinone pigments .
- Catalysis Cyanobenzoic acid derivatives play a role in catalytic processes . For example, a catalytic process within a porous coordination network was demonstrated by treating benzaldehyde and cyanotrimethylsilane with a CH2Cl2 suspension of powdered , which gave 2-(trimethylsiloxy)phenylacetonitrile in 77% yield .
Safety and Hazards
According to GHS classifications, Ethyl 3-chloro-5-cyanobenzoate may be harmful if swallowed, in contact with skin, or inhaled . It may also cause skin and serious eye irritation, and may cause respiratory irritation .
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P264+P265: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P317: IF SWALLOWED: Get medical help.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P317: Get medical help.
- P319: Get medical help if you feel unwell.
- P321: Specific treatment (see supplemental first aid instructions on this label).
- P330: Rinse mouth.
- P332+P317: If skin irritation occurs: Get medical help.
- P337+P317: If eye irritation persists: Get medical help.
- P362+P364: Take off contaminated clothing and wash it before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-cyanobenzoate involves its interaction with specific molecular targets. The chloro and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 3-chloro-2-cyanobenzoate belongs to a family of substituted benzoates with variations in substituent type, position, and ester group. Key analogs include:
Table 1: Structural Comparison of this compound and Analogs
Physicochemical Properties
- Polarity and Solubility: The cyano group increases polarity compared to non-cyano analogs (e.g., ethyl-2-chlorobenzoate), enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
- Reactivity: The chloro group at the 3-position activates the aromatic ring for electrophilic substitution, while the cyano group at the 2-position stabilizes intermediates in nucleophilic reactions. Brominated analogs (e.g., ethyl 3-bromo-2-cyanobenzoate) exhibit higher reactivity due to bromine’s lower electronegativity compared to chlorine .
Key Research Findings
- Electronic Effects: Bromine substitution in ethyl 3-bromo-2-cyanobenzoate increases electrophilicity by 20% compared to the chloro analog, as demonstrated in computational studies .
Biological Activity
Ethyl 3-chloro-2-cyanobenzoate is an organic compound with significant biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate structure with a chloro group at the 3-position and a cyano group at the 2-position. This unique arrangement contributes to its diverse biological activities.
Antibacterial Properties
Several studies have evaluated the antibacterial efficacy of this compound. In a study published by MDPI, compounds structurally related to this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as against Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research demonstrated that related compounds displayed significant inhibition rates against fungal pathogens such as Pyricularia oryzae, with effective concentrations (EC50) reported at approximately .
Anticancer Activity
The anticancer potential of this compound has been investigated in various preclinical studies. A notable study focused on its sodium salt derivative, which displayed significant cytotoxic effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced tumor volume and cell count, along with enhanced apoptotic activity indicated by increased expression of caspase-3 .
Case Studies
- In Vivo Evaluation Against EAC :
- Antimicrobial Screening :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
